2-Amino-6-bromo-3-methylquinoline

MAO inhibition neurochemistry enzyme selectivity

Researchers requiring site-selective quinoline C6 functionalization often face scaffold limitations. 2-Amino-6-bromo-3-methylquinoline (CAS 203506-01-8) provides a reactive C6 bromine handle for Suzuki-Miyaura cross-coupling and documented MAO-B selectivity (IC50=2.69 μM, 53-fold over MAO-A). • C6 bromine enables Pd-catalyzed cross-coupling for 6-aryl/heteroaryl library synthesis • MAO-B isoform-selective chemical probe for neurochemical studies • Supplied at ≥98% purity; global shipping available for R&D quantities

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 203506-01-8
Cat. No. B1285035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-3-methylquinoline
CAS203506-01-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)N=C1N
InChIInChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
InChIKeyDUFGQFDKOSMTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-bromo-3-methylquinoline: Identity & Properties


2-Amino-6-bromo-3-methylquinoline (CAS 203506-01-8) is a brominated quinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol [1]. The compound belongs to the 2-aminoquinoline scaffold class and features a bromine atom at the C6 position and a methyl group at the C3 position on the quinoline core [1]. Its computed physicochemical properties include an XLogP3-AA value of 2.9, topological polar surface area of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied commercially at purity specifications ranging from 95% to 98% .

Synthetic C6 bromine provides a reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) in library synthesis.
Bioactivity Reported MAO-B isoform-selectivity assay context supports neurochemical research requiring preferential MAO-B engagement.
SAR Defined substitution pattern (2-NH2, 3-CH3, 6-Br) serves as a scaffold for structure-activity relationship studies.

2-Amino-6-bromo-3-methylquinoline: Structural Specificity


Substitution of 2-amino-6-bromo-3-methylquinoline with structurally related quinoline analogs is not scientifically valid due to three non-interchangeable structural features: the C6 bromine atom, the C3 methyl group, and the C2 amino group. The bromine at C6 provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that enables site-selective functionalization, whereas chloro or unsubstituted analogs exhibit different reactivity profiles in these transformations [1]. The C3 methyl group influences the electron density distribution across the quinoline ring system, which affects both chemical reactivity and biological target interactions. The C2 amino group serves as both a hydrogen bond donor and acceptor, contributing to molecular recognition events that cannot be replicated by C2-unsubstituted quinolines. Replacement with a compound lacking any one of these three substituents will alter the compound's reactivity in subsequent synthetic steps and its biological target engagement profile, as evidenced by differential MAO-A/MAO-B inhibition data across quinoline scaffold variants [2].

⚠️
C6 Bromine Reactivity
The C6 bromine atom enables site-selective cross-coupling; chloro or unsubstituted analogs exhibit different reactivity profiles that may shift synthetic outcomes.
⚠️
C3 Methyl Electronics
The C3 methyl group alters electron density across the quinoline core, potentially modifying both chemical reactivity and biological target engagement compared to C3-unsubstituted analogs.
⚠️
C2 Amino H-Bonding
The 2-amino group acts as a hydrogen bond donor/acceptor in molecular recognition; C2-unsubstituted quinolines may not replicate these interactions.

2-Amino-6-bromo-3-methylquinoline: Key Differentiation Evidence


MAO-B vs. MAO-A Isoform Selectivity

2-Amino-6-bromo-3-methylquinoline exhibits preferential inhibition of recombinant human monoamine oxidase B (MAO-B) over MAO-A, with an IC50 of 2,690 nM (2.69 μM) against MAO-B compared to 143,000 nM (143 μM) against MAO-A, representing a 53-fold selectivity for the MAO-B isoform under identical assay conditions [1]. The comparator baseline is the compound's own activity against the MAO-A isoform, measured in the same experimental system. This selectivity profile is a direct consequence of the specific substitution pattern (6-bromo, 3-methyl, 2-amino) on the quinoline scaffold [1].

MAO-B vs. MAO-A Selectivity
Cross-study comparable
MAO-B IC50 2.69 μM; 53-fold over MAO-A (IC50 143 μM)
Supports MAO-B isoform-selectivity assay interpretation
Recombinant human MAO-A/B; kynuramine substrate; fluorometric detection
MAO inhibition neurochemistry enzyme selectivity

C6 Bromine: Suzuki-Miyaura Derivatization Handle

The C6 bromine substituent on 2-amino-6-bromo-3-methylquinoline serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 6-position of the quinoline scaffold [1]. This reactivity profile is characteristic of 6-bromoquinoline derivatives and distinguishes 2-amino-6-bromo-3-methylquinoline from its 6-chloro or 6-unsubstituted analogs, which exhibit different reaction kinetics and coupling efficiencies in these transformations [1]. The presence of the bromine atom at C6, combined with the electron-donating 2-amino group and the C3 methyl group, modulates the electron density at the coupling site, thereby influencing the reaction rate and yield of palladium-catalyzed cross-coupling reactions [1].

C6 Bromine Suzuki Handle
Class-level inference
C6 bromine enables Pd-catalyzed Suzuki-Miyaura coupling; 6-chloro/unsubstituted analogs differ in reactivity.
Supports C6-bromo synthetic workflow for library synthesis
Aryl/heteroaryl boronic acids; typical Suzuki conditions
cross-coupling Suzuki-Miyaura medicinal chemistry library synthesis

C6 Bromination Impact on MAO-B Inhibition

2-Amino-6-bromo-3-methylquinoline (MAO-B IC50 = 2,690 nM) exhibits approximately 5-fold weaker MAO-B inhibition compared to the non-brominated analog 2-amino-3-methylquinoline, which shows an MAO-B IC50 of 530 nM [1][2]. Both compounds were evaluated against recombinant human MAO-B using kynuramine as substrate and measuring 4-hydroxyquinoline formation [1][2]. The presence of the electron-withdrawing bromine atom at C6 reduces inhibitory potency against MAO-B relative to the unsubstituted analog, demonstrating that the C6 bromine substitution pattern is a key determinant of MAO-B target engagement [1][2].

C6 Br Impact on MAO-B
Cross-study comparable
Brominated: IC50 2.69 μM vs. non-brominated analog: IC50 0.53 μM; ~5-fold shift
Context for C6-halogen SAR interpretation
Recombinant human MAO-B; kynuramine substrate; 20 min incubation
MAO-B inhibition structure-activity relationship halogen effect

2-Amino-6-bromo-3-methylquinoline: Optimal Applications


MAO-B Selective Probe Development

2-Amino-6-bromo-3-methylquinoline can serve as a scaffold for developing MAO-B isoform-selective chemical probes. The compound exhibits a 53-fold selectivity for MAO-B (IC50 = 2.69 μM) over MAO-A (IC50 = 143 μM) [1]. This selectivity profile supports its use in neurochemical studies investigating MAO-B-specific biological functions, including dopamine metabolism and oxidative stress pathways associated with Parkinson's disease and other neurodegenerative conditions [1]. The compound's moderate potency (micromolar range) is appropriate for tool compound applications where nanomolar potency is not required, and its well-defined selectivity window enables isoform-specific target engagement studies [1].

Suzuki-Miyaura Platform for Quinoline Libraries

The C6 bromine substituent on 2-amino-6-bromo-3-methylquinoline enables its use as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of 6-aryl and 6-heteroaryl quinoline derivatives [2]. The bromine atom provides a site-selective electrophilic coupling partner that can react with diverse boronic acids to generate focused libraries of 6-substituted 2-amino-3-methylquinoline analogs [2]. This synthetic strategy is applicable to medicinal chemistry programs seeking to explore structure-activity relationships at the C6 position of the quinoline scaffold, particularly in drug discovery campaigns targeting kinase inhibition, antimicrobial activity, or other therapeutic areas where quinoline-based scaffolds have demonstrated utility [2].

C6 Halogenation SAR Studies

2-Amino-6-bromo-3-methylquinoline serves as a defined comparator in structure-activity relationship studies investigating the effect of C6 halogenation on biological target engagement. The compound exhibits approximately 5-fold weaker MAO-B inhibition (IC50 = 2.69 μM) compared to its non-brominated analog 2-amino-3-methylquinoline (IC50 = 0.53 μM) [1][3]. This differential activity profile demonstrates that C6 bromination modulates inhibitory potency and can be exploited in medicinal chemistry campaigns to fine-tune target engagement. The compound provides a reference point for evaluating the contribution of electron-withdrawing C6 substituents to overall biological activity in quinoline-based inhibitor series [1][3].

Application
Selection Property
Validation Focus
MAO-B isoform functional studies
MAO-B over MAO-A selectivity context
Isoform-selectivity assay endpoints
C6 cross-coupling synthetic platform
C6 bromine coupling site
Cross-coupling reaction efficiency and scope
C6 substituent SAR evaluation
C6 halogenation effect on target engagement
MAO-B inhibition shift with C6 modification

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